Cochlioquinone A

Leishmaniasis Antiparasitic Neglected Tropical Diseases

Select Cochlioquinone A (CAS 32450-25-2) for reproducible DGK/DGAT dual inhibition. With Ki=3.1 µM (DGK) and IC50=5.6 µM (DGAT), it outperforms Isocochlioquinone A (2.4× less potent vs L. amazonensis) and Anhydrocochlioquinone A (26× less potent). Avoid analogs with divergent target engagement: Cochlioquinone B targets NADH-ubiquinone reductase, not DGK; epi-Cochlioquinone A inhibits ACAT. For clean lipid signaling research, leishmanicidal SAR, and ivermectin-site competition studies. Soluble in DMSO, ethanol, methanol, DMF. Ensure procurement of the defined parent scaffold.

Molecular Formula C30H44O8
Molecular Weight 532.7 g/mol
CAS No. 32450-25-2
Cat. No. B018001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCochlioquinone A
CAS32450-25-2
Synonyms(3R,4aR,6aR,12S,12aS,12bR)-9-[(1S,2R,3S)-2-(acetyloxy)-1,3-dimethylpentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-3-(1-hydroxy-1-methylethyl-6a,12b-dimethyl-pyrano[3,2-a]xanthene-8,11-dione
Molecular FormulaC30H44O8
Molecular Weight532.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C
InChIInChI=1S/C30H44O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h14-16,20-21,24-25,27,34-35H,9-13H2,1-8H3/t15-,16-,20+,21+,24+,25+,27+,29-,30+/m0/s1
InChIKeyUWSYUCZPPVXEKW-MHUJPXPPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Lyophilisate

Structure & Identifiers


Interactive Chemical Structure Model





Cochlioquinone A: Fungal Meroterpenoid with Unique Polypharmacology for DGK, DGAT, and Anti-Parasitic Screening


Cochlioquinone A (CAS 32450-25-2) is a fungal meroterpenoid characterized by a complex hexacyclic scaffold that integrates a quinone moiety with a polyoxygenated side chain, resulting in a molecular formula of C₃₀H₄₄O₈ and a molecular weight of 532.67 g/mol . It is isolated as a major pigment component from fungi of the genera Bipolaris (including B. leersia, B. sorokiniana, B. zeicola), Drechslera sacchari, and Cochliobolus . Its structural complexity and stereochemical definition (nine stereocenters) confer a specific interaction profile across multiple protein targets—most notably diacylglycerol kinase (DGK), diacylglycerol acyltransferase (DGAT), and mitochondrial NADH-ubiquinone reductase—with demonstrable divergence in potency and target engagement relative to closely related cochlioquinone congeners [1].

Why Cochlioquinone A Cannot Be Substituted with Isocochlioquinone A, Anhydrocochlioquinone A, or Other Analogs


Substitution of Cochlioquinone A with structural or biosynthetic relatives such as Isocochlioquinone A, Anhydrocochlioquinone A, Cochlioquinone B, or epi-Cochlioquinone A carries significant experimental and procurement risk due to divergent target engagement and quantitative potency gaps. As documented in the evidence below, Isocochlioquinone A is 2.4-fold less potent against Leishmania amazonensis [1]; Anhydrocochlioquinone A is 26-fold less potent in the same leishmanicidal assay [2]; Cochlioquinone B differs in its primary enzyme inhibition profile (NADH-ubiquinone reductase vs. DGK) ; and epi-Cochlioquinone A exhibits a distinct ACAT inhibition phenotype [3]. These differences arise from stereochemical and oxidation-state variations that alter binding pocket complementarity, rendering simple substitution invalid for reproducible research outcomes or procurement specifications.

Quantitative Comparator Evidence: Cochlioquinone A vs. Closest Analogs in Functional Assays


2.4-Fold Higher Leishmanicidal Potency of Cochlioquinone A vs. Isocochlioquinone A in L. amazonensis Amastigote Assay

Cochlioquinone A demonstrates 2.4-fold higher leishmanicidal potency compared to its intramolecular redox isomer Isocochlioquinone A. In a head-to-head evaluation against Leishmania amazonensis amastigote-like forms, Cochlioquinone A exhibited an EC50 of 1.7 µM, whereas Isocochlioquinone A yielded an EC50 of 4.1 µM [1]. This potency gap is statistically robust, with non-overlapping 95% confidence intervals (1.6–1.9 µM vs. 3.6–4.7 µM).

Leishmaniasis Antiparasitic Neglected Tropical Diseases

26-Fold Leishmanicidal Potency Advantage of Cochlioquinone A Over Anhydrocochlioquinone A

Cochlioquinone A exhibits a 26-fold lower EC50 (higher potency) against Leishmania amazonensis compared to Anhydrocochlioquinone A (ANDC-A). Cochlioquinone A's EC50 is 1.7 µM [1], while ANDC-A demonstrates an EC50 of 44 µM (22.4 µg/mL) [2]. This quantitative difference underscores the critical role of the hydroxylation pattern and oxidation state in the quinone core for antiparasitic activity.

Leishmaniasis Antiparasitic Structure-Activity Relationship

ATP-Competitive DGK Inhibition (Ki = 3.1 µM) as a Defining Pharmacological Signature of Cochlioquinone A

Cochlioquinone A is a specific, ATP-competitive inhibitor of diacylglycerol kinase (DGK) with a Ki of 3.1 µM [1]. This inhibition profile is not shared by the closely related Cochlioquinone B, which is instead characterized as an NADH-ubiquinone reductase inhibitor . The DGK inhibition by Cochlioquinone A is accompanied by functional cellular readouts: it reduces phosphatidic acid concentration in T cell lymphoma with a half-maximal concentration of 3 µM and augments phosphorylation of the 80 kDa PKC substrate [1].

Diacylglycerol Kinase Lipid Signaling Kinase Inhibitor

DGAT Inhibitory Activity (IC50 = 5.6 µM) Provides Dual Lipid Enzyme Targeting Profile

Cochlioquinone A inhibits diacylglycerol acyltransferase (DGAT) with an IC50 of 5.6 µM [1]. This activity complements its DGK inhibition and is distinct from the pharmacological profile of epi-Cochlioquinone A, which primarily inhibits acyl-CoA:cholesterol acyltransferase (ACAT) with an IC50 of 1.7 µM [2]. The dual DGK/DGAT inhibition profile of Cochlioquinone A offers a unique tool for probing convergent nodes in lipid metabolism.

Diacylglycerol Acyltransferase Lipid Metabolism Triglyceride Synthesis

Cochlioquinone A Exhibits Anti-Angiogenic Activity While Maintaining Endothelial Cell Selectivity

Cochlioquinone A is reported to possess anti-angiogenic activity . However, it is important to note that the quantitatively characterized anti-angiogenic compound is Cochlioquinone A1 (CoA1), which inhibits bFGF-induced tube formation and invasion of bovine aortic endothelial cells (BAECs) at 1 µg/mL without cytotoxicity [1]. Cochlioquinone A's anti-angiogenic effect is documented but lacks the detailed quantitative characterization available for CoA1. The differentiation lies in the broader polypharmacology of Cochlioquinone A (DGK/DGAT inhibition) versus the specialized anti-angiogenic potency of CoA1.

Anti-angiogenesis Endothelial Cells Tube Formation

Optimal Procurement and Research Use Cases for Cochlioquinone A Based on Comparator Evidence


Primary Tool Compound for Diacylglycerol Kinase (DGK) Inhibition Studies

Cochlioquinone A, with a defined Ki of 3.1 µM and ATP-competitive mechanism of action [1], serves as a validated chemical probe for investigating DGK function in lipid signaling. Its specificity—lack of inhibition against PKC, EGFR-associated tyrosine kinase, or phospholipase C [1]—makes it superior to broad-spectrum kinase inhibitors or analogs like Cochlioquinone B (which targets NADH-ubiquinone reductase) for experiments requiring clean DGK modulation. Researchers should source Cochlioquinone A specifically rather than mixed cochlioquinone extracts to ensure reproducible DGK inhibition.

Antiparasitic Screening Against Leishmania amazonensis Amastigotes

Cochlioquinone A demonstrates an EC50 of 1.7 µM against L. amazonensis, outperforming Isocochlioquinone A by 2.4-fold and Anhydrocochlioquinone A by 26-fold [2][3]. This potency, combined with demonstrated selectivity over human cancer cell lines (MCF-7, TK-10, UACC-62) [2], positions Cochlioquinone A as a preferred starting point for structure-activity relationship (SAR) campaigns and hit-to-lead optimization in neglected tropical disease programs. Procurement of the parent compound rather than oxidized or isomerized derivatives ensures access to the most potent leishmanicidal scaffold in this series.

Dual DGK/DGAT Inhibition for Lipid Metabolism Pathway Analysis

Cochlioquinone A uniquely inhibits both DGK (Ki = 3.1 µM) and DGAT (IC50 = 5.6 µM) [1][4]. This dual activity profile is not recapitulated by epi-Cochlioquinone A (which targets ACAT) or Cochlioquinone B (NADH-ubiquinone reductase). For research programs investigating the intersection of diacylglycerol phosphorylation and triglyceride synthesis, Cochlioquinone A provides a single-compound tool to simultaneously modulate two key nodes. Its solubility in DMSO, ethanol, methanol, and DMF facilitates formulation for both in vitro and preliminary in vivo studies .

Natural Product Diversity Screening for Nematicidal Activity

Cochlioquinone A has documented nematocidal activity and acts as a competitive inhibitor of [³H]ivermectin binding sites [5]. This specific binding competition profile distinguishes it from other cochlioquinone family members that lack this interaction. For agricultural biotechnology or anthelmintic drug discovery programs seeking novel scaffolds with ivermectin-binding site competition, Cochlioquinone A offers a structurally distinct meroterpenoid alternative to avermectin-class molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cochlioquinone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.